
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine is an organic compound that belongs to the class of amines It is characterized by the presence of two amino groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with methylamine, followed by the addition of formaldehyde and ammonia. The reaction conditions typically include a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N1-(Aminomethyl)-N~1~-methylpropane-1,3-diamine often involves large-scale reactors and continuous flow processes. The use of high-pressure reactors and automated systems ensures efficient production and high yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or diamines.
Scientific Research Applications
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(Aminomethyl)-N~1~-methylpropane-1,3-diamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(Aminomethyl)-N~1~-methylcyclopropane-1,3-diamine
- N~1~-(Aminomethyl)-N~1~-methylbutane-1,3-diamine
Uniqueness
N~1~-(Aminomethyl)-N~1~-methylpropane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
874762-85-3 |
|---|---|
Molecular Formula |
C5H15N3 |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
N'-(aminomethyl)-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C5H15N3/c1-8(5-7)4-2-3-6/h2-7H2,1H3 |
InChI Key |
HKACMTVMAULKMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591270.png)

![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)
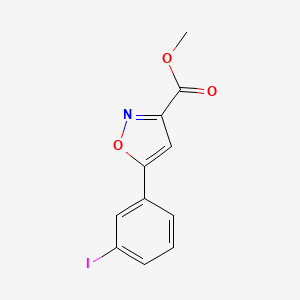
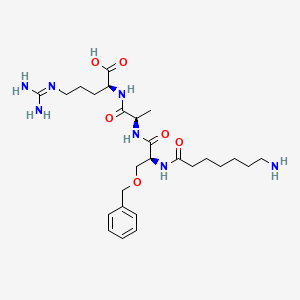
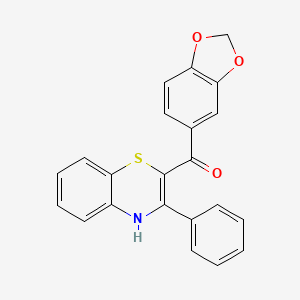
![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)

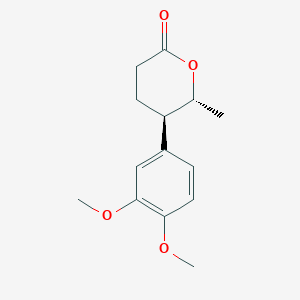
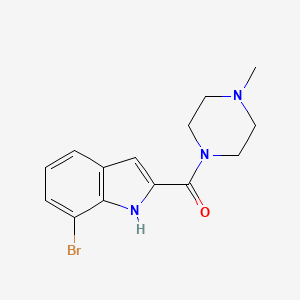
![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)
